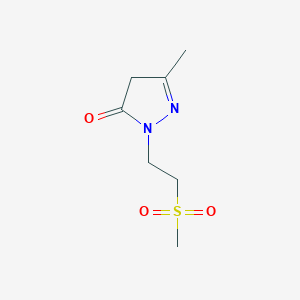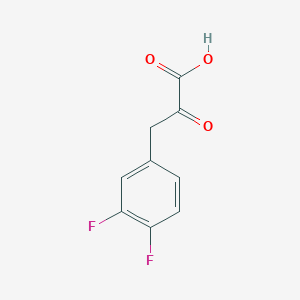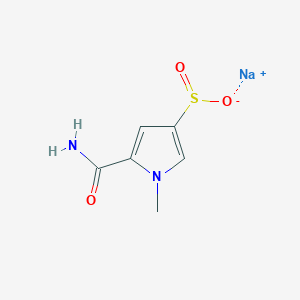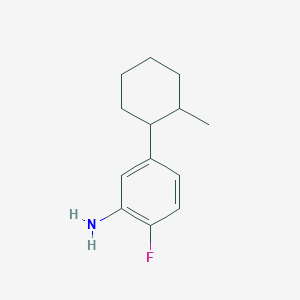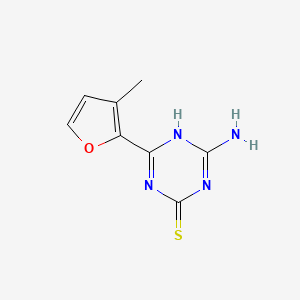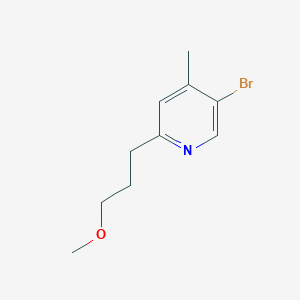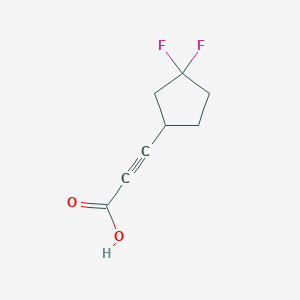
3-(3,3-Difluorocyclopentyl)prop-2-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,3-Difluorocyclopentyl)prop-2-ynoic acid is a chemical compound with the molecular formula C₈H₈F₂O₂ and a molecular weight of 174.14 g/mol . This compound is characterized by the presence of a cyclopentyl ring substituted with two fluorine atoms and a prop-2-ynoic acid group. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Difluorocyclopentyl)prop-2-ynoic acid typically involves the following steps:
Formation of the Cyclopentyl Ring: The cyclopentyl ring is synthesized through a series of reactions, including cyclization and fluorination.
Introduction of the Prop-2-ynoic Acid Group: The prop-2-ynoic acid group is introduced through a reaction involving an alkyne and a carboxylic acid derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories using standard organic synthesis techniques .
Chemical Reactions Analysis
Types of Reactions
3-(3,3-Difluorocyclopentyl)prop-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The fluorine atoms on the cyclopentyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted cyclopentyl derivatives.
Scientific Research Applications
3-(3,3-Difluorocyclopentyl)prop-2-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,3-Difluorocyclopentyl)prop-2-ynoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and signal transduction pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(3,3-Difluorocyclobutyl)prop-2-ynoic acid: Similar structure but with a cyclobutyl ring instead of a cyclopentyl ring.
3-(3,3-Difluorocyclohexyl)prop-2-ynoic acid: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.
Uniqueness
3-(3,3-Difluorocyclopentyl)prop-2-ynoic acid is unique due to its specific ring size and fluorine substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the prop-2-ynoic acid group also adds to its versatility in various chemical reactions and applications .
Properties
Molecular Formula |
C8H8F2O2 |
|---|---|
Molecular Weight |
174.14 g/mol |
IUPAC Name |
3-(3,3-difluorocyclopentyl)prop-2-ynoic acid |
InChI |
InChI=1S/C8H8F2O2/c9-8(10)4-3-6(5-8)1-2-7(11)12/h6H,3-5H2,(H,11,12) |
InChI Key |
SVQWOFQRHCZIGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC1C#CC(=O)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


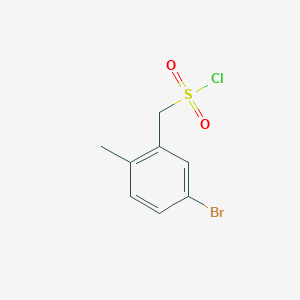
![N-[4-(2-Aminopropan-2-YL)phenyl]acetamide](/img/structure/B13202775.png)
![2-{[(4-Fluorophenyl)methyl]amino}-N,N-dimethylacetamide](/img/structure/B13202786.png)
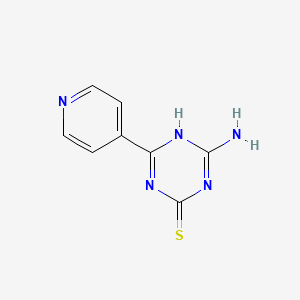
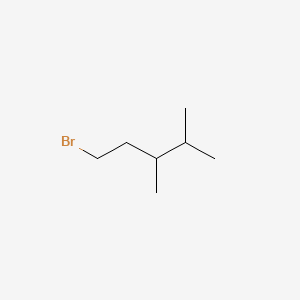

![4-Methyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13202794.png)
